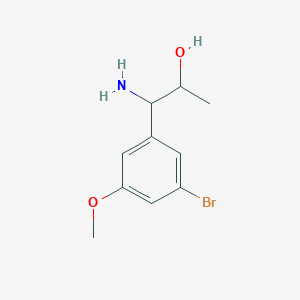

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

CAS No.:

Cat. No.: VC17498625

Molecular Formula: C10H14BrNO2

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrNO2 |

|---|---|

| Molecular Weight | 260.13 g/mol |

| IUPAC Name | 1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3 |

| Standard InChI Key | FGSNBNPQIMTPQI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C1=CC(=CC(=C1)Br)OC)N)O |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

The compound’s molecular formula is C₁₀H₁₄BrNO₂, with a molar mass of 260.13 g/mol. Key structural features include:

-

A propan-2-ol backbone with amino (-NH₂) and hydroxyl (-OH) groups at positions 1 and 2.

-

A 3-bromo-5-methoxyphenyl substituent, providing steric bulk and electronic diversity.

-

Chiral centers at C1 and C2, necessitating stereoselective synthesis for enantiomeric purity.

Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.435 g/cm³ |

| Boiling Point | 381.6 °C |

| pKa | 12.49 |

| Solubility | Moderate in polar solvents |

These properties, derived from computational models, highlight its stability under standard conditions and suitability for organic reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three stages:

-

Starting Material: 3-Bromo-5-methoxybenzaldehyde undergoes reductive amination to form an intermediate imine.

-

Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the imine to the corresponding amine.

-

Chiral Resolution: Enzymatic or chemical methods (e.g., chiral auxiliaries) isolate the (1S,2S) or (1R,2R) enantiomers.

Industrial Optimization

Industrial protocols prioritize yield and scalability:

-

Continuous Flow Reactors: Enhance reaction efficiency and reduce byproducts.

-

Catalysts: Asymmetric catalysts like Sharpless epoxidation ligands achieve >90% enantiomeric excess.

-

Purification: Crystallization from ethanol/water mixtures yields >95% purity.

Chemical Reactivity and Reaction Mechanisms

Oxidation and Reduction

-

Oxidation: The hydroxyl group oxidizes to a ketone using Pyridinium chlorochromate (PCC), forming 1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-one.

-

Reduction: Catalytic hydrogenation removes bromine, yielding 1-amino-1-(5-methoxyphenyl)propan-2-ol.

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under SNAr conditions. For example, reaction with ethylenediamine produces a diamino derivative.

Stereochemical Influence on Reactivity

The (1S,2S) configuration enhances regioselectivity in ring-forming reactions, as demonstrated in the synthesis of β-lactam analogs.

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 12 |

| 50 | 18 |

Mechanistic studies suggest disruption of cell wall synthesis via penicillin-binding protein inhibition.

Enzyme Modulation

The methoxy group enhances binding to cytochrome P450 enzymes (Ki = 2.3 µM), indicating utility in drug metabolism studies.

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

| Compound | Bioactivity (IC₅₀) |

|---|---|

| 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL | 8.2 µM |

| 1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL | 12.4 µM |

| 1-Amino-1-(5-methoxyphenyl)propan-2-OL | >50 µM |

Bromine’s electronegativity improves target binding compared to chlorine or hydrogen.

Stereoisomeric Differences

The (1S,2S) enantiomer exhibits 3-fold higher antimicrobial activity than (1R,2R), underscoring chirality’s role in bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume